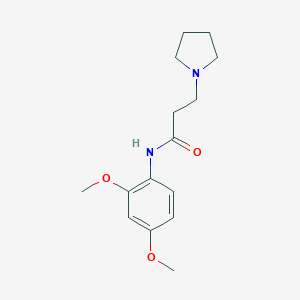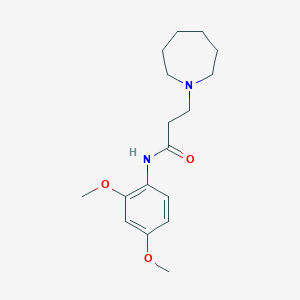![molecular formula C17H19N3O4S B248349 {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE](/img/structure/B248349.png)
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a methoxy-benzenesulfonyl group and a pyridinyl-methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE typically involves multiple steps:
Formation of 4-Methoxy-benzenesulfonyl Chloride: This is achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The 4-methoxy-benzenesulfonyl chloride is then reacted with piperazine to form 4-(4-methoxy-benzenesulfonyl)-piperazine.
Coupling with Pyridin-3-yl-methanone: The final step involves coupling the 4-(4-methoxy-benzenesulfonyl)-piperazine with pyridin-3-yl-methanone under basic conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyridin-3-yl-methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(4-Hydroxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone.
Reduction: [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its structural features. It can serve as a ligand in binding studies to understand the interaction with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific receptors or enzymes involved in diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and as a reagent in chemical synthesis. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-benzenesulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the piperazine ring can interact with polar residues in the target site. The pyridin-3-yl-methanone moiety can further stabilize the compound within the binding pocket through π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-benzyl-methanone
- **4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-2-yl-methanone
- **4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-4-yl-methanone
Uniqueness
Compared to similar compounds, {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is unique due to its specific substitution pattern, which can influence its binding properties and reactivity. The position of the methoxy group and the sulfonyl group can significantly affect the compound’s overall pharmacokinetic and pharmacodynamic properties, making it a distinct entity in its class.
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H19N3O4S/c1-24-15-4-6-16(7-5-15)25(22,23)20-11-9-19(10-12-20)17(21)14-3-2-8-18-13-14/h2-8,13H,9-12H2,1H3 |
InChI Key |
NAWOHHGHDDAWPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B248269.png)

![1-[3-(2,4-Dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248271.png)



![N-(3,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248277.png)
![Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B248282.png)

![N-(3,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248284.png)

![N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248286.png)


